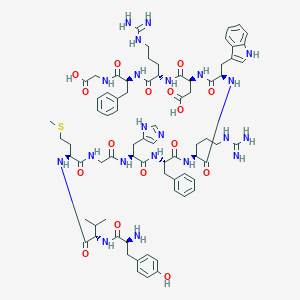

(D-Trp8)-g2-MSH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (D-Trp8)-g2-MSH involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a stepwise manner, using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine). The peptide chain is elongated by repeated cycles of deprotection and coupling .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis to ensure purity and identity .

Análisis De Reacciones Químicas

Types of Reactions

(D-Trp8)-g2-MSH primarily undergoes peptide bond formation during its synthesis. It can also participate in oxidation and reduction reactions, particularly involving its methionine and tryptophan residues .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid can oxidize methionine residues to methionine sulfoxide.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds in peptides.

Substitution: Amino acid residues can be substituted during synthesis using protected amino acid derivatives.

Major Products

The major product of these reactions is the fully synthesized and purified this compound peptide. Oxidation and reduction reactions may yield modified peptides with altered methionine or cysteine residues .

Aplicaciones Científicas De Investigación

Chemical Applications

Peptide Synthesis and Modification

(D-Trp8)-g2-MSH serves as a model compound in peptide synthesis research. It is synthesized using solid-phase peptide synthesis (SPPS), which allows for the systematic addition of amino acids to form peptides. This compound aids in the development of new synthetic methods and optimization of existing protocols, particularly in studying peptide bond formation and modification techniques.

Biological Research

Melanocortin Receptor Studies

The compound is instrumental in investigating the role of melanocortin receptors, particularly MC3R, in physiological processes. Research indicates that this compound can inhibit pro-inflammatory cytokine production and induce anti-inflammatory proteins, making it valuable for studying inflammatory pathways .

Case Study: Anti-Inflammatory Effects

A study demonstrated that systemic treatment with this compound inhibited the release of leukocytes during inflammation induced by urate crystals in mice. This effect was mediated through a dual mechanism involving cytokine inhibition and the induction of heme-oxygenase 1 (HO-1), highlighting its potential for treating inflammatory diseases .

Medical Applications

Therapeutic Potential

this compound shows promise for therapeutic applications in treating inflammatory diseases due to its ability to modulate immune responses. Its selective action on MC3R positions it as a candidate for developing new anti-inflammatory drugs .

Clinical Trials and Research

Ongoing research is focused on evaluating the efficacy and safety of this compound in clinical settings. The compound's mechanism of action involves binding to MC3R, leading to increased cyclic adenosine monophosphate (cAMP) levels, which triggers anti-inflammatory pathways.

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized for drug development and testing. It assists in screening new compounds that interact with melanocortin receptors and evaluating their pharmacological profiles. The compound’s selectivity for MC3R over other melanocortin receptors makes it particularly valuable for targeted therapies.

Mecanismo De Acción

(D-Trp8)-g2-MSH exerts its effects by binding to and activating the melanocortin receptor 3 (MC3R). This activation leads to the accumulation of cyclic adenosine monophosphate (cAMP) within cells, which in turn triggers a cascade of intracellular signaling pathways. These pathways include the inhibition of pro-inflammatory cytokine production and the induction of anti-inflammatory proteins such as heme-oxygenase 1 (HO-1) . The compound’s dual mechanism of action involves both cytokine/chemokine inhibition and the induction of anti-inflammatory proteins .

Comparación Con Compuestos Similares

Similar Compounds

(D-Trp8)-gamma-MSH: Another analog of gamma-MSH with similar receptor selectivity.

(L-Trp8)-gamma-MSH: A variant with L-tryptophan instead of D-tryptophan at the eighth position.

(D-Trp8)-SRIF: A somatostatin analog with D-tryptophan at the eighth position

Uniqueness

(D-Trp8)-g2-MSH is unique due to its high selectivity for MC3R over other melanocortin receptors, such as MC4R and MC5R. This selectivity makes it particularly effective in modulating specific anti-inflammatory pathways without affecting other physiological processes mediated by different melanocortin receptors .

Actividad Biológica

(D-Trp8)-g2-MSH is a synthetic analog of the melanocyte-stimulating hormone (MSH) that has garnered attention for its diverse biological activities, particularly in the context of inflammation, metabolism, and neuroprotection. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Overview of this compound

This compound is a modified form of gamma-melanocyte-stimulating hormone (γ-MSH), which is known to interact with melanocortin receptors (MCRs). The modification at position 8 with D-tryptophan enhances its potency and selectivity for certain MCRs, particularly MC3R and MC4R. These receptors are involved in various physiological processes including appetite regulation, energy homeostasis, and inflammatory responses.

-

Receptor Activation :

- MC3R Agonism : this compound acts as a selective agonist for MC3R, which is implicated in anti-inflammatory responses. Studies have shown that systemic treatment with this compound can inhibit the release of pro-inflammatory cytokines and reduce polymorphonuclear cell accumulation in inflammatory models .

- Dual Mechanism : The compound not only inhibits cytokine release but also induces the expression of heme-oxygenase 1 (HO-1), an anti-inflammatory protein. This dual action suggests potential therapeutic applications in managing inflammatory diseases .

-

Neuroprotective Effects :

- Research indicates that this compound may exert neuroprotective effects by modulating neuronal excitability and reducing neuroinflammation. Its interaction with MCRs in the central nervous system can influence pain perception and thermal sensitivity, potentially offering new avenues for treating neuropathic pain .

Table 1: Biological Effects of this compound

Case Studies

-

Inflammatory Response in Murine Models :

A study demonstrated that administration of this compound significantly reduced inflammatory markers in murine models subjected to urate crystal-induced inflammation. The compound's ability to inhibit KC release and reduce neutrophil infiltration highlights its potential as a therapeutic agent for inflammatory conditions . -

Thermal Sensitivity Modulation :

In experiments involving TRPM8 channels, it was found that this compound could alter cold sensitivity responses in mice. This suggests a role for this compound in modulating sensory pathways related to temperature perception, which could have implications for pain management strategies .

Research Findings

Recent studies have expanded on the pharmacological properties of this compound:

- Metabolic Effects : Research indicates that this compound may influence metabolic processes by regulating energy expenditure and fat metabolism through its action on MCRs .

- Potential in Obesity Management : Given its role in appetite regulation, there is growing interest in exploring this compound as a potential treatment for obesity and related metabolic disorders .

Propiedades

IUPAC Name |

(3S)-3-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H99N21O16S/c1-41(2)62(95-63(102)49(75)30-44-22-24-47(96)25-23-44)72(111)90-53(26-29-112-3)64(103)84-38-59(97)87-57(34-46-37-80-40-86-46)70(109)92-55(32-43-16-8-5-9-17-43)68(107)88-52(21-13-28-82-74(78)79)67(106)93-56(33-45-36-83-50-19-11-10-18-48(45)50)69(108)94-58(35-60(98)99)71(110)89-51(20-12-27-81-73(76)77)66(105)91-54(65(104)85-39-61(100)101)31-42-14-6-4-7-15-42/h4-11,14-19,22-25,36-37,40-41,49,51-58,62,83,96H,12-13,20-21,26-35,38-39,75H2,1-3H3,(H,80,86)(H,84,103)(H,85,104)(H,87,97)(H,88,107)(H,89,110)(H,90,111)(H,91,105)(H,92,109)(H,93,106)(H,94,108)(H,95,102)(H,98,99)(H,100,101)(H4,76,77,81)(H4,78,79,82)/t49-,51-,52-,53-,54-,55-,56+,57-,58-,62-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWUQPQBOGLSIM-MDMVXOTPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H99N21O16S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1570.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.